molecular formula C19H14ClNO B5853708 4-chloro-N-(2-phenylphenyl)benzamide

4-chloro-N-(2-phenylphenyl)benzamide

Cat. No.: B5853708
M. Wt: 307.8 g/mol
InChI Key: ISFXEXMGIVCBCF-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-phenylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-phenylphenylamine moiety. Its synthesis involves reactions with thioureas and dicyclohexylcarbodiimide (DCC), yielding derivatives with polyisotopic elements (Cl, Br) that simplify spectral interpretation . Structural confirmation is achieved via spectroscopic methods (FT-IR, NMR) and crystallography .

Properties

IUPAC Name

4-chloro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXEXMGIVCBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-(2-phenylphenyl)benzamide can be synthesized through the reaction of ortho-phenoxyaniline with para-chlorobenzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method involves the use of oxalyl chloride or phosgene to form the corresponding benzoyl isocyanate, which is then reacted with ortho-phenoxyaniline . This method allows for the production of larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-phenylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may affect signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Chloro Substitution : The chloro group at C4/C5 enhances electrophilicity and influences bioactivity. For example, cytotoxicity in salicylamides vs. kinase inhibition in the target compound .
  • Functional Groups : Thiourea (in coordination complexes ) and sulfonylpyridyl (in GSK3787 ) groups confer distinct reactivity and pharmacological profiles.

Comparison :

  • The target compound’s synthesis emphasizes cyclization to form heterocycles , whereas salicylamides prioritize hydroxyl group retention for antimicrobial activity .
  • GSK3787 and AS-4370 involve complex substituent introductions (e.g., sulfonylpyridyl, morpholine) for target-specific antagonism .

Crystallographic and Spectral Analysis

  • Crystal Packing: The target compound’s analog (4-chloro-N-(3-chlorophenyl)benzamide) shows planar benzamide moieties with C–Cl···π interactions, enhancing stability . Similar packing is observed in 4-chloro-N-(2-phenoxyphenyl)benzamide .
  • FT-IR/NMR : The target compound shares characteristic peaks (C=O, C–S) with benzoylthioureas (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) , but distinct shifts arise from the 2-phenylphenyl group.

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